![molecular formula C14H18N2O3 B7587267 3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid, commonly known as CPMEB, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoic acid derivatives and is a white crystalline powder. CPMEB has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Scientific Research Applications
CPMEB has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CPMEB has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPMEB has been studied for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of CPMEB is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, CPMEB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CPMEB has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been found to inhibit tumor growth in animal models. CPMEB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using CPMEB in lab experiments include its selective cytotoxicity towards cancer cells, its ability to induce apoptosis, and its anti-inflammatory properties. However, the limitations of using CPMEB include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells at high concentrations.
Future Directions
Future research on CPMEB could focus on its potential therapeutic applications in specific types of cancer, such as breast cancer or lung cancer. Studies could also investigate the use of CPMEB in combination with other chemotherapeutic agents to enhance its effectiveness. Further research could also explore the mechanism of action of CPMEB in more detail and identify potential biomarkers for predicting its efficacy in cancer treatment.
Synthesis Methods
The synthesis of CPMEB involves the reaction of 3-aminomethylbenzoic acid with cyclopropylmethyl isocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization. The yield of CPMEB obtained by this method is around 70%.
properties
IUPAC Name |
3-[[[cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16(9-10-5-6-10)14(19)15-8-11-3-2-4-12(7-11)13(17)18/h2-4,7,10H,5-6,8-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFLEIITYXUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.